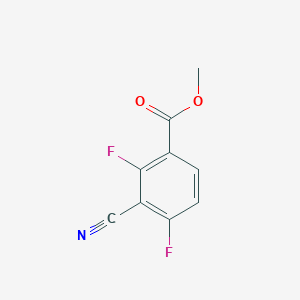

Methyl 3-cyano-2,4-difluorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-cyano-2,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO2/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEMJYDKHJMHQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Cyano 2,4 Difluorobenzoate

Construction of the 2,4-Difluorobenzoate Core

The initial and crucial phase in the synthesis of methyl 3-cyano-2,4-difluorobenzoate is the formation of the 2,4-difluorobenzoate core. This typically involves the regioselective fluorination of an aromatic ring followed by the introduction of a carboxylic acid precursor.

Regioselective Fluorination Techniques for Aromatic Rings

Achieving the desired 2,4-difluoro substitution pattern on an aromatic ring requires precise control over the fluorination process. Several methods are employed to introduce fluorine atoms at specific positions. One common approach involves the use of N-fluorobenzenesulfonimide (NFSI) as an electrophilic fluorinating agent. This reagent can react with functionalized aryl- or heteroarylmagnesium reagents, prepared from the corresponding bromides or iodides, to yield aromatic fluorides. organic-chemistry.org This method is advantageous due to its compatibility with various functional groups and its effectiveness for both electron-rich and sterically hindered substrates. organic-chemistry.org

Another established technique is the Schiemann reaction, which utilizes diazonium salts derived from aromatic amines. While a foundational method in fluoroaromatic chemistry, it has limitations. Modern advancements have led to alternative strategies, including those that avoid harsh conditions. For instance, a palladium-catalyzed synthesis of aryl fluorides from arylboronic acid derivatives offers an operationally simple and scalable route. organic-chemistry.org

Introduction of Carboxylic Acid Precursors

Once the 2,4-difluorinated aromatic ring is obtained, the next step is the introduction of a group that can be converted into a carboxylic acid. This can be achieved through various transformations. For instance, a common precursor is a nitrile group, which can be hydrolyzed to a carboxylic acid. The synthesis of 2,4-difluorobenzoic acid can be accomplished from 2,4-difluorobenzonitrile (B34149). chemicalbook.com

Alternatively, a methyl group on the aromatic ring can be oxidized to a carboxylic acid. Another route involves the formylation of a difluorinated aromatic compound, such as the synthesis of 2,4-difluorobenzaldehyde (B74705) from 1,3-difluorobenzene, which can then be oxidized to the corresponding carboxylic acid. researchgate.net The conversion of aldehydes to carboxylic acids is a well-established transformation in organic synthesis.

Strategic Introduction and Functionalization of the Cyano Group

The introduction of the cyano (CN) group is a critical step in the synthesis of this compound. This can be accomplished through several strategic approaches, including nucleophilic cyanation, conversion of other functional groups, and palladium-catalyzed cross-coupling reactions.

Nucleophilic Cyanation of Halogenated Aromatic Substrates

A common method for introducing a cyano group onto an aromatic ring is through the nucleophilic substitution of a halogen atom. This typically involves reacting a dihalogenated aromatic substrate with a cyanide salt. wikipedia.org For instance, a dihalogenated fluorobenzene (B45895) can be reacted with a cyanide source to replace one of the halogens with a cyano group. The reactivity of the halogens can be influenced by the other substituents on the ring.

The Rosenmund-von Braun reaction, a classic method, traditionally uses stoichiometric copper(I) cyanide. wikipedia.orgnih.gov However, modern variations have been developed that are catalytic in copper. wikipedia.org Another approach involves cation radical-accelerated nucleophilic aromatic substitution (CRA-SNAr), which can be used for the cyanation of alkoxy arenes using a photoredox catalyst and an inexpensive cyanide source like acetone (B3395972) cyanohydrin. acs.orgnsf.gov

Conversion of Aldehyde or Amide Functionalities to Nitriles

An alternative strategy for introducing a cyano group is by converting an existing functional group, such as an aldehyde or an amide, into a nitrile. Aromatic aldehydes can be converted to nitriles in a one-pot reaction using hydroxylamine (B1172632) hydrochloride in various solvents. rsc.orgtandfonline.com This transformation can also be achieved using reagents like O-(diphenylphosphinyl)hydroxylamine (DPPH) in toluene, which allows for the conversion in the presence of other sensitive functional groups. acs.org Another method involves the use of iodine as a catalyst and tert-butyl hydroperoxide (TBHP) as an oxidant with ammonium (B1175870) acetate (B1210297) as the nitrogen source. rsc.org

Similarly, primary amides can be dehydrated to form nitriles. This approach can be advantageous if the corresponding amide is readily accessible. The conversion of an amide to a nitrile is a common transformation in organic synthesis. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions for Cyano Introduction

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of cyano groups. researchgate.netrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a cyanide source in the presence of a palladium catalyst and a suitable ligand. nih.govresearchgate.netrsc.org

A variety of cyanide sources can be used, including potassium cyanide (KCN), sodium cyanide (NaCN), and zinc cyanide (Zn(CN)₂). researchgate.net To overcome issues with catalyst deactivation by cyanide, which can poison the palladium catalyst, additives are often used. nih.govgoogle.com A significant advancement in this area is the use of potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), a less toxic cyanide source, which can be used in ligand-free palladium-catalyzed cyanations of aryl bromides. organic-chemistry.org This method offers a more environmentally benign approach to cyanation. organic-chemistry.org

The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity in palladium-catalyzed cyanation reactions. These methods are valued for their broad functional group tolerance and mild reaction conditions. nih.govrsc.org

Esterification of the Benzoic Acid Moiety

The conversion of 3-cyano-2,4-difluorobenzoic acid to its methyl ester is a crucial step in the synthesis of the target molecule. This transformation can be achieved through several esterification strategies.

Direct Esterification Approaches

Direct esterification, a widely practiced method for producing aromatic esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com The classical Fischer-Speier esterification, which utilizes a strong mineral acid like sulfuric acid or hydrochloric acid with an excess of the alcohol (methanol in this case) under reflux conditions, is a common approach. numberanalytics.com The reaction is an equilibrium process, and to drive it towards the product side, the removal of water is essential.

The reactivity of 3-cyano-2,4-difluorobenzoic acid in direct esterification is influenced by the electronic effects of the substituents on the aromatic ring. The two fluorine atoms and the cyano group are electron-withdrawing, which can affect the nucleophilicity of the carbonyl oxygen, a key factor in the acid-catalyzed mechanism. However, studies on substituted benzoic acids have shown that both electron-donating and electron-withdrawing groups can undergo smooth esterification to provide high yields. ijstr.org

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate esterification reactions. For substituted benzoic acids, microwave irradiation in a sealed vessel can significantly reduce reaction times and improve yields compared to conventional heating. researchgate.net For instance, the esterification of 4-fluoro-3-nitrobenzoic acid, a similarly substituted benzoic acid, was successfully optimized under microwave conditions.

Transesterification Strategies

Transesterification offers an alternative route to this compound, typically involving the conversion of a different ester of 3-cyano-2,4-difluorobenzoic acid to the methyl ester. This can be advantageous when the starting ester is more readily available or when milder reaction conditions are required. The process is generally catalyzed by either acids or bases.

While specific studies on the transesterification of a different alkyl 3-cyano-2,4-difluorobenzoate to the methyl ester are not prevalent in the literature, the principles of transesterification are well-established. For example, fluorous distannoxane catalysts have been shown to be highly effective for transesterification reactions, allowing for high yields with a stoichiometric amount of reactants and easy catalyst recovery. nih.gov

Process Optimization and Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production of this compound necessitates careful optimization of the reaction conditions to ensure efficiency, cost-effectiveness, and safety.

Catalyst Selection and Reaction Parameter Tuning

The choice of catalyst is paramount in the esterification of 3-cyano-2,4-difluorobenzoic acid. While traditional homogeneous catalysts like sulfuric acid are effective, they pose challenges in terms of separation, corrosion, and waste generation. jetir.org This has led to the exploration of heterogeneous solid acid catalysts.

Recent research has demonstrated the high catalytic activity of a UiO-66-NH2, a metal-organic framework, for the methyl esterification of various fluorinated aromatic carboxylic acids. rsc.orgresearchgate.net This catalyst showed excellent performance and could be a suitable candidate for the synthesis of this compound. Another promising class of solid acid catalysts is modified montmorillonite (B579905) K10 clay, which has been successfully used for the esterification of substituted benzoic acids in solvent-free conditions. ijstr.orgepa.gov

The optimization of reaction parameters such as temperature, catalyst loading, and reaction time is crucial for maximizing the yield and minimizing by-product formation. For instance, in a study on the esterification of fluorinated aromatic acids, the Taguchi method was employed to systematically optimize the catalytic process. rsc.org

Table 1: Comparison of Catalysts for Esterification of Aromatic Acids

| Catalyst | Type | Advantages | Disadvantages | Relevant Findings |

|---|---|---|---|---|

| Sulfuric Acid | Homogeneous | Low cost, high reactivity. numberanalytics.com | Corrosive, difficult to separate, generates acidic waste. jetir.org | Effective for a wide range of benzoic acids. researchgate.net |

| UiO-66-NH2 | Heterogeneous | Reusable, high selectivity, mild conditions. rsc.org | Higher initial cost compared to mineral acids. | High conversion yields for various fluorinated benzoic acids. rsc.orgresearchgate.net |

| Modified Montmorillonite K10 | Heterogeneous | Reusable, solvent-free conditions possible. ijstr.org | May require higher temperatures. | Effective for benzoic acids with both electron-donating and withdrawing groups. ijstr.orgepa.gov |

This table is generated based on findings from multiple sources for illustrative purposes.

Solvent Engineering and Reaction Environment Control

The choice of solvent can significantly impact the rate and equilibrium of the esterification reaction. While excess methanol (B129727) can serve as both a reactant and a solvent in direct esterification, other solvents can be employed to facilitate the removal of water, for instance, through azeotropic distillation.

Modern approaches focus on greener solvent alternatives. Acetonitrile (B52724) has been proposed as a less hazardous solvent for Steglich esterification, a method that uses a coupling agent to form the ester. nih.gov For certain catalytic systems, such as those using modified montmorillonite K10, solvent-free conditions are achievable, which is highly desirable from an environmental and economic perspective. ijstr.orgepa.gov

Controlling the reaction environment, for example by using a sealed-vessel microwave, allows for heating solvents above their atmospheric boiling points, which can dramatically accelerate the reaction.

Sustainable and Green Chemistry Aspects in Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals like this compound. The focus is on minimizing waste, using less hazardous chemicals, and improving energy efficiency. numberanalytics.com

The use of reusable heterogeneous catalysts, such as solid acids, is a key green strategy as it simplifies product purification and reduces waste. jetir.org Amberlyst-15, a solid acid resin, has been effectively used as a recyclable catalyst for the synthesis of various esters. jetir.org Furthermore, the development of solvent-free reaction conditions and the use of energy-efficient methods like microwave heating contribute to a more sustainable synthesis process. ijstr.orgepa.gov The use of greener solvents like acetonitrile also aligns with these principles. nih.gov

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Cyano 2,4 Difluorobenzoate

Vibrational Spectroscopy for Functional Group Identification

Raman Spectroscopy

Raman spectroscopy offers a detailed view of the vibrational modes of methyl 3-cyano-2,4-difluorobenzoate, complementing infrared spectroscopy data. The Raman spectrum is characterized by several key peaks that correspond to specific molecular vibrations. A prominent feature in the spectrum is the sharp, intense peak observed at approximately 2240 cm⁻¹, which is attributed to the C≡N (cyano) stretching vibration. The aromatic C-C stretching vibrations within the benzene (B151609) ring typically appear in the 1400-1600 cm⁻¹ region. The C-F stretching vibrations are also notable, although their Raman intensity can be variable.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| C≡N Stretch | ~2240 |

| Aromatic C-C Stretch | 1400-1600 |

Mass Spectrometry (MS) for Accurate Mass and Fragmentation Pattern Determination

Mass spectrometry techniques are crucial for determining the accurate mass and elucidating the fragmentation pathways of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound, allowing for the confirmation of its elemental composition. The precise mass-to-charge ratio (m/z) obtained is instrumental in distinguishing it from other compounds with the same nominal mass. For the molecular formula C₉H₅F₂NO₂, the calculated exact mass is 197.0288. HRMS analysis would be expected to yield a measured m/z value extremely close to this theoretical value, typically within a few parts per million (ppm), confirming the compound's identity.

| Parameter | Value |

| Molecular Formula | C₉H₅F₂NO₂ |

| Calculated Exact Mass | 197.0288 |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a mixture on a gas chromatography column before entering the mass spectrometer. The retention time, the time it takes for the compound to travel through the column, is a characteristic property under specific GC conditions (e.g., column type, temperature program, and carrier gas flow rate). Upon entering the mass spectrometer, the molecule undergoes ionization, usually by electron impact (EI), which causes it to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint. Key fragments for this compound would likely include the molecular ion peak (M⁺) at m/z 197, and other significant fragments resulting from the loss of functional groups such as the methoxy (B1213986) group (-OCH₃) or the cyano group (-CN).

Liquid Chromatography-Mass Spectrometry (LC-MS)

For less volatile compounds or those that are thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the analytical method of choice. In LC-MS, the compound is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique used in LC-MS, which is a softer ionization method than EI and often results in a prominent protonated molecule [M+H]⁺ at m/z 198. The fragmentation pattern can be studied further using tandem mass spectrometry (MS/MS), where the parent ion is selected and fragmented to provide more detailed structural information.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis of this compound has revealed its precise molecular geometry and crystal packing. The compound crystallizes in the monoclinic space group P2₁/c. The crystal structure shows that the molecule is nearly planar. The crystal packing is stabilized by a combination of weak intermolecular C—H···O, C—H···N, and C—H···F hydrogen bonds, as well as π–π stacking interactions between the aromatic rings of adjacent molecules. These interactions lead to the formation of a three-dimensional supramolecular network.

| Crystal Data and Structure Refinement | |

| Empirical formula | C₉H₅F₂NO₂ |

| Formula weight | 197.15 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 7.933(3) Å, α = 90°b = 14.685(5) Å, β = 107.58(3)°c = 7.828(3) Å, γ = 90° |

| Volume | 869.2(5) ų |

| Z | 4 |

| Density (calculated) | 1.506 Mg/m³ |

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

There is currently no specific research data available in the public domain that details the intermolecular interactions of this compound. The molecular structure of the compound, featuring a cyano group, fluorine atoms, and an aromatic ring, suggests the potential for various non-covalent interactions. These could include dipole-dipole interactions, C–H···N and C–H···F hydrogen bonds, and potential π-stacking of the benzene rings. However, without experimental crystallographic or advanced spectroscopic data, any discussion of these interactions remains purely hypothetical.

Table 1: Potential Intermolecular Interactions of this compound (Hypothetical)

| Interaction Type | Potential Donor/Acceptor Groups | Expected Significance |

| Hydrogen Bonding | C-H donors; N of cyano group, O of ester, F atoms as acceptors | Weak to moderate |

| π-Stacking | Phenyl rings | Dependent on crystal packing |

| Dipole-Dipole | C≡N, C=O, C-F bonds | Moderate to strong |

Note: This table is based on theoretical possibilities and is not supported by published experimental data.

Conformational Analysis and Polymorphism Studies

Detailed conformational analysis and studies on the potential polymorphism of this compound are absent from the current body of scientific literature. Conformational analysis would typically investigate the rotational barriers around the C-C and C-O single bonds connecting the ester group to the benzene ring. Such studies would provide insight into the preferred three-dimensional shape of the molecule in different states.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect for pharmaceutical and materials science. However, no studies have been published to indicate whether this compound exhibits polymorphic behavior. The identification and characterization of different polymorphs would require extensive screening and analysis by techniques such as X-ray diffraction and thermal analysis, which have not been reported for this compound.

Table 2: Summary of Available Structural Data

| Parameter | Data |

| Conformational Isomers | Not determined |

| Crystal Polymorphs | Not determined |

| Torsional Angles | Not calculated or measured |

Reactivity and Derivatization Chemistry of Methyl 3 Cyano 2,4 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions of Fluorine Atoms

The benzene (B151609) ring in Methyl 3-cyano-2,4-difluorobenzoate is electron-deficient due to the strong inductive and resonance effects of the methyl carboxylate (-COOCH₃) and cyano (-CN) groups. This electron deficiency activates the ring towards nucleophilic attack, a process known as Nucleophilic Aromatic Substitution (SNAr). In this reaction, a nucleophile replaces one of the fluorine atoms, which are excellent leaving groups in this context. The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Regioselectivity and Kinetic Studies of SNAr Reactions

The presence of two fluorine atoms at the C2 and C4 positions raises the question of regioselectivity. The site of nucleophilic attack is determined by the relative stability of the potential Meisenheimer intermediates formed upon attack at each position. The stability of these intermediates is dictated by the ability of the substituents to delocalize the negative charge.

The activating and directing effects of the substituents are as follows:

Methyl Carboxylate Group (-COOCH₃) at C1: Strongly electron-withdrawing, activating ortho and para positions.

Cyano Group (-CN) at C3: Strongly electron-withdrawing, activating ortho and para positions.

Fluorine Atom (-F) at C2: Ortho to the -COOCH₃ group and meta to the -CN group.

Fluorine Atom (-F) at C4: Para to the -COOCH₃ group and ortho to the -CN group.

Nucleophilic attack at C4 is strongly favored. The resulting Meisenheimer intermediate is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the para-carboxylate group and the nitrogen atom of the ortho-cyano group. In contrast, attack at C2 places the negative charge in a position that is only stabilized by the ortho-carboxylate group, as it is meta to the cyano group, which cannot participate in resonance stabilization from that position.

Studies on analogous compounds, such as 2,4-difluorobenzonitrile (B34149) and 2,4-difluoroacetophenone, confirm that nucleophilic substitution occurs preferentially at the C4 position, which is para to a strongly activating group. researchgate.net Therefore, the reaction of this compound with various nucleophiles (e.g., amines, alkoxides, thiolates) is expected to yield the corresponding 4-substituted-3-cyano-2-fluorobenzoate derivatives with high regioselectivity.

Kinetically, the reaction is expected to be rapid due to the cumulative electron-withdrawing effects of three activating groups (-F, -CN, -COOCH₃). The rate of SNAr reactions on haloarenes is generally F > Cl > Br > I, as the rate-determining step is typically the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine, rather than the cleavage of the carbon-halogen bond. masterorganicchemistry.com

| Position of Attack | Activating Groups (Ortho/Para) | Expected Product | Relative Rate/Selectivity |

|---|---|---|---|

| C4 | -COOCH₃ (para), -CN (ortho) | Methyl 4-substituted-3-cyano-2-fluorobenzoate | Major Product |

| C2 | -COOCH₃ (ortho) | Methyl 2-substituted-3-cyano-4-fluorobenzoate | Minor or Not Observed |

Catalytic Enhancements in SNAr Processes

While the SNAr reaction of this compound is expected to be efficient, several catalytic strategies can be employed to enhance reaction rates, improve yields, or allow the use of less reactive nucleophiles under milder conditions.

Phase-Transfer Catalysis (PTC): This method is useful when the nucleophile is an anionic salt (e.g., alkoxides, cyanides). A phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports the nucleophile from an aqueous or solid phase into the organic phase where the substrate is dissolved, thereby accelerating the reaction.

Organic Superbase Catalysis: Recent studies have shown that organic superbases, such as the phosphazene base t-Bu-P₄, can catalyze the SNAr of fluoroarenes. wuxiapptec.com The base can activate both the nucleophile (by deprotonation) and the fluoroarene, facilitating a concerted SNAr mechanism even with less activated substrates. researchgate.netwuxiapptec.com

Photoredox Catalysis: Organic photoredox catalysis has emerged as a powerful tool for the functionalization of unactivated fluoroarenes. guidechem.com This method involves the generation of a cation radical from the fluoroarene via single-electron transfer, which dramatically increases its electrophilicity and susceptibility to nucleophilic attack.

Transition Metal Catalysis: Ruthenium(II) complexes containing phosphine (B1218219) ligands have been shown to catalyze the SNAr of non-activated fluoroarenes with amines. masterorganicchemistry.comresearchgate.net The mechanism involves the formation of an η⁶-arene complex, which activates the aromatic ring towards nucleophilic substitution.

Transformations of the Cyano Group

The cyano group (-C≡N) is a versatile functional group that can be converted into a variety of other moieties, further extending the synthetic utility of this compound derivatives. nih.gov

Hydrolysis to Carboxylic Acids or Amides

The nitrile group can be hydrolyzed under acidic or basic conditions to yield either a primary amide or a carboxylic acid. google.com

Acid-Catalyzed Hydrolysis: Treatment with strong aqueous acid (e.g., H₂SO₄, HCl) and heat initially protonates the nitrile nitrogen, making the carbon more electrophilic for attack by water. The intermediate imidic acid tautomerizes to an amide. Under forcing conditions, the amide can be further hydrolyzed to the corresponding carboxylic acid.

Base-Catalyzed Hydrolysis: Strong aqueous base (e.g., NaOH, KOH) attacks the nitrile carbon to form an imidate anion, which upon protonation gives an amide. Saponification of the amide under these conditions leads to a carboxylate salt, which requires acidic workup to yield the carboxylic acid. It is important to note that the methyl ester group is also susceptible to hydrolysis under these conditions.

Careful control of reaction conditions can allow for the selective formation of the amide over the carboxylic acid.

| Transformation | Typical Reagents and Conditions | Product |

|---|---|---|

| Nitrile to Amide | H₂SO₄ (conc.), controlled temperature; H₂O₂, NaOH | Amide |

| Nitrile to Carboxylic Acid | H₂SO₄/H₂O, reflux; NaOH/H₂O, reflux, then H₃O⁺ | Carboxylic Acid |

Reduction Reactions to Amines or Imines

The cyano group can be reduced to a primary amine (aminomethyl group, -CH₂NH₂) using various reducing agents.

Catalytic Hydrogenation: This is a common method involving hydrogen gas (H₂) over a metal catalyst such as Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂). The reaction is often performed in the presence of ammonia (B1221849) to minimize the formation of secondary amine byproducts.

Metal Hydride Reduction: Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in a solvent like tetrahydrofuran (B95107) (THF) or diethyl ether will readily reduce the nitrile to a primary amine. This method will also reduce the methyl ester group to a primary alcohol. Milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce nitriles unless a catalyst like cobalt(II) chloride (CoCl₂) is added.

Reduction can also be stopped at the imine stage using specific reagents like diisobutylaluminum hydride (DIBAL-H) at low temperatures, which after hydrolysis yields an aldehyde.

[2+3] Cycloaddition Reactions (e.g., Tetrazole Formation)

The nitrile group can participate as a dipolarophile in [2+3] cycloaddition reactions. A prominent example is the reaction with an azide (B81097) source to form a tetrazole ring, a five-membered heterocycle with four nitrogen atoms. wikipedia.org Tetrazoles are important in medicinal chemistry as they are often used as bioisosteres for carboxylic acids. nih.gov

The reaction typically involves heating the nitrile with sodium azide (NaN₃) in a polar aprotic solvent like DMF or DMSO. nih.gov Lewis acids such as zinc chloride (ZnCl₂) or ammonium chloride (NH₄Cl) are often added to activate the nitrile and facilitate the cycloaddition. organic-chemistry.org The electron-withdrawing nature of the substituents on the benzene ring of this compound would make its cyano group a good substrate for this transformation. nih.gov

| Reaction Type | Product Functional Group | Typical Reagents |

|---|---|---|

| Hydrolysis | Carboxamide (-CONH₂) | H₂SO₄, H₂O₂/NaOH |

| Hydrolysis | Carboxylic Acid (-COOH) | H₃O⁺ (reflux), NaOH (reflux) |

| Reduction | Primary Amine (-CH₂NH₂) | H₂/Raney Ni, LiAlH₄ |

| [2+3] Cycloaddition | Tetrazole | NaN₃, NH₄Cl or ZnCl₂ |

Reactions at the Ester Functionality

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution, allowing for its conversion into other functional groups such as carboxylic acids, amides, and other esters.

Hydrolysis and Saponification Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 3-cyano-2,4-difluorobenzoic acid, can be achieved under both acidic and basic conditions (saponification).

Under acidic conditions, the reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid or sulfuric acid, in an aqueous medium. google.com The reaction is reversible, and the use of excess water drives the equilibrium towards the formation of the carboxylic acid. google.com A patent describing the hydrolysis of a closely related compound, 3-cyano-2,4,5-trifluoro-benzoic acid ethyl ester, details a procedure involving heating with aqueous acetic acid and sulfuric acid. google.com This suggests a similar approach would be effective for the hydrolysis of this compound.

Basic hydrolysis, or saponification, is an irreversible process that is generally faster and more efficient than acid-catalyzed hydrolysis. The reaction involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. The product of this reaction is the corresponding carboxylate salt, which can then be acidified to yield the free carboxylic acid.

Transesterification and Amidation Reactions

Transesterification , the conversion of one ester to another, can be accomplished by reacting this compound with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and driving it to completion often requires using the reactant alcohol as the solvent or removing the methanol (B129727) byproduct as it forms.

Amidation , the reaction of the ester with an amine to form an amide, is a common transformation. This reaction is typically carried out by heating the ester with the desired amine. The reactivity of the amine plays a crucial role, with primary amines generally being more reactive than secondary amines. While specific examples for this compound are not extensively documented, the general principles of amidation of methyl benzoates are applicable. The reaction proceeds via nucleophilic attack of the amine on the ester carbonyl group.

| Reaction | Reagents/Conditions | Product |

| Hydrolysis (Acidic) | HCl or H₂SO₄, H₂O, Heat | 3-Cyano-2,4-difluorobenzoic acid |

| Saponification | NaOH or KOH, H₂O, Heat | Sodium 3-cyano-2,4-difluorobenzoate |

| Transesterification | R'OH, Acid or Base Catalyst, Heat | Alkyl 3-cyano-2,4-difluorobenzoate |

| Amidation | R'R''NH, Heat | N,N-Disubstituted-3-cyano-2,4-difluorobenzamide |

Electrophilic Aromatic Substitution (EAS) and Side-Chain Functionalization

Side-chain functionalization is not directly applicable as there are no alkyl side chains on the benzene ring.

Synthesis of Structural Analogs and Isomers

Several structural analogs and isomers of this compound are known and have been synthesized, often as intermediates in the preparation of more complex molecules.

The synthesis of the parent acid, 3-cyano-2,4-difluorobenzoic acid , can be achieved through the hydrolysis of the methyl ester.

Isomers with different substitution patterns are also of interest. For example, methyl 4-cyano-2-fluorobenzoate and methyl 3-cyano-4-fluorobenzoate are commercially available. bldpharm.comnih.gov The synthesis of methyl 4-cyano-2,3-difluorobenzoate has also been reported. scisupplies.eu

The synthesis of di-chloro analogs, such as 3-cyano-2,4-dichloro-5-fluorobenzoic acid , has been described, starting from 3-amino-2,4-dichloro-5-fluoro-benzoic acid via diazotization and reaction with a cyanide salt. google.com The corresponding methyl ester, methyl 3-cyano-2,4-dichlorobenzoate , is also a known compound. sigmaaldrich.com

Computational and Theoretical Investigations of Methyl 3 Cyano 2,4 Difluorobenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods provide a detailed picture of the electron distribution and the forces governing molecular geometry and behavior.

Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like Methyl 3-cyano-2,4-difluorobenzoate, DFT would be the method of choice for determining its most stable three-dimensional structure, a process known as geometry optimization. By iteratively solving the Kohn-Sham equations, the method minimizes the electronic energy of the molecule to predict bond lengths, bond angles, and dihedral angles.

Once the optimized geometry is obtained, the same theoretical level can be used to calculate the vibrational frequencies. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational modes and their corresponding frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. For this compound, characteristic vibrational frequencies would be expected for the C≡N (nitrile), C=O (ester), C-F (fluoro), and various aromatic C-C and C-H stretching and bending modes.

A hypothetical table of key optimized geometrical parameters and predicted vibrational frequencies for this compound, based on a typical DFT calculation (e.g., B3LYP/6-311++G(d,p)), is presented below to illustrate the expected outcomes.

| Parameter | Predicted Value | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C≡N bond length | ~1.15 Å | C≡N stretch | ~2230-2250 |

| C=O bond length | ~1.21 Å | C=O stretch | ~1720-1740 |

| C-F (ortho) bond length | ~1.34 Å | C-F stretch | ~1200-1300 |

| C-F (para) bond length | ~1.35 Å | C-F stretch | ~1100-1200 |

Ab Initio and Semi-Empirical Methods

Beyond DFT, other quantum chemical methods offer varying levels of theory. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are derived directly from the Schrödinger equation without empirical parameters. While computationally more demanding than DFT, they can provide benchmark-quality results for electronic properties.

Semi-empirical methods, on the other hand, utilize parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and ZINDO are much faster and can be applied to larger molecular systems, though with a trade-off in accuracy. For this compound, these methods could be employed for preliminary conformational searches or to obtain qualitative insights into its electronic structure before undertaking more rigorous calculations.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gaps and Electron Transfer Characteristics

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive.

For this compound, the electron-withdrawing nature of the two fluorine atoms and the cyano group is expected to lower the energy of both the HOMO and LUMO. However, the precise energy levels and the resulting gap would need to be determined by quantum chemical calculations. These calculations would also reveal the spatial distribution of the HOMO and LUMO across the molecule, indicating the most likely sites for electrophilic and nucleophilic attack.

| Parameter | Description | Predicted Significance for Reactivity |

| HOMO Energy | Energy of the highest occupied molecular orbital | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Correlates with chemical stability and reactivity |

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry provides an invaluable platform for elucidating the pathways of chemical reactions. For this compound, this could involve modeling its synthesis or its reactions with other chemical species. By mapping the potential energy surface of a reaction, chemists can identify the minimum energy pathway from reactants to products.

A crucial aspect of this modeling is the characterization of transition states—the high-energy structures that connect reactants and products. Locating a transition state and calculating its energy barrier (activation energy) allows for the prediction of reaction rates. For instance, modeling the nucleophilic aromatic substitution on the fluorinated benzene (B151609) ring of this compound would involve identifying the transition state for the addition of a nucleophile and the subsequent departure of a fluoride (B91410) ion. The calculated activation energies for substitution at different positions would reveal the most favorable reaction pathway.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. As mentioned, calculated vibrational frequencies can be directly compared with experimental IR and Raman spectra to aid in spectral assignment.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated with high accuracy. These calculations involve determining the magnetic shielding of each nucleus within the molecule. By comparing the predicted NMR spectra with experimental data, the structural assignment of this compound can be unequivocally confirmed.

Furthermore, electronic transitions, which are observed in UV-Visible spectroscopy, can be predicted using methods like Time-Dependent DFT (TD-DFT). This would provide the absorption wavelengths (λmax) and oscillator strengths, offering insights into the electronic excitations within the molecule. The close agreement between predicted and experimental spectra serves as a powerful validation of the computational methods and the calculated molecular properties.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) and charge distribution are fundamental concepts in computational chemistry that provide significant insights into the chemical reactivity and intermolecular interactions of a molecule. For this compound, a detailed analysis of these properties helps in understanding its electronic structure and potential behavior in chemical reactions.

The MEP is a three-dimensional map of the electrostatic potential around a molecule, which is crucial for predicting how it will interact with other charged or polar species. The map is color-coded to represent different potential values: regions of negative potential, typically shown in red, are susceptible to electrophilic attack, while areas of positive potential, usually depicted in blue, are prone to nucleophilic attack. Green and yellow areas represent regions of intermediate or near-neutral potential.

In the case of this compound, the MEP surface is expected to be highly polarized due to the presence of several electronegative atoms. The two fluorine atoms, the oxygen atoms of the ester group, and the nitrogen atom of the cyano group are all highly electronegative and will draw electron density towards them. Consequently, these regions will exhibit a negative electrostatic potential. The most negative potential is anticipated to be localized on the nitrogen atom of the cyano group and the carbonyl oxygen of the ester group, making these sites the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Conversely, the hydrogen atoms of the methyl group and the aromatic ring are expected to be in regions of positive electrostatic potential. This is due to the electron-withdrawing effects of the adjacent oxygen and the aromatic system, which leave these hydrogen atoms with a partial positive charge. These positive regions indicate the sites where the molecule is susceptible to attack by nucleophiles.

The carbon atoms attached to the fluorine, cyano, and ester groups will carry a partial positive charge due to the strong electron-withdrawing nature of these substituents. The fluorine atoms, being the most electronegative elements, will have a significant partial negative charge. Similarly, the nitrogen atom of the cyano group and the oxygen atoms of the ester group will also possess partial negative charges. The distribution of these charges across the molecule gives rise to a significant dipole moment, influencing its solubility in polar solvents and its alignment in an electric field.

A hypothetical representation of the atomic charges based on computational studies of analogous molecules is presented in the table below. It is important to note that these are representative values and the actual charges would require specific quantum chemical calculations for this compound.

| Atom/Group | Expected Partial Charge |

|---|---|

| Fluorine Atoms | -δ |

| Cyano Group (Nitrogen) | -δ |

| Ester Group (Carbonyl Oxygen) | -δ |

| Aromatic Ring (Carbon atoms attached to F, CN, COOCH3) | +δ |

| Methyl Group (Hydrogen atoms) | +δ |

Applications of Methyl 3 Cyano 2,4 Difluorobenzoate As a Key Synthetic Building Block

Role in the Total Synthesis of Complex Natural Products (as a fragment)

In the intricate field of total synthesis, where chemists aim to construct complex natural products from simpler starting materials, small, highly functionalized aromatic fragments like Methyl 3-cyano-2,4-difluorobenzoate are of significant interest. Although no definitive total synthesis has been published that explicitly names this compound as a starting material, its structure is emblematic of the type of building block frequently employed.

The difluoro-substitution pattern, in conjunction with the cyano group, activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of various side chains and the formation of new carbon-carbon or carbon-heteroatom bonds, which are crucial steps in the assembly of a complex natural product. The cyano and ester groups can also be chemically transformed into other functionalities, such as amines, carboxylic acids, or aldehydes, further expanding their synthetic utility.

Intermediate in the Development of Advanced Organic Materials (e.g., liquid crystals, polymers)

The unique electronic and photophysical properties endowed by fluorine and cyano substituents make aromatic compounds like this compound attractive candidates for the synthesis of advanced organic materials. Fluorinated liquid crystals, for instance, often exhibit desirable properties such as high thermal and chemical stability, low viscosity, and a broad mesophase range. The cyano group, with its large dipole moment, is a common feature in liquid crystalline molecules, contributing to the necessary intermolecular interactions for the formation of liquid crystal phases.

In the realm of polymer science, fluorinated monomers are used to create polymers with specialized properties, including high thermal resistance, low surface energy, and unique optical characteristics. While direct polymerization of this compound is not a primary application, its derivatives could serve as monomers or be incorporated into polymer backbones to fine-tune the material's properties. Research in this area often focuses on synthesizing novel monomers that can lead to materials with tailored performance for applications in electronics, optics, and coatings. The synthesis of poly(cyano) polymers, for example, is an area of active research where related dicyano-monomers are explored for their potential as precursors to advanced materials. researchgate.net

Precursor for the Synthesis of Agrochemical Research Compounds

The development of new agrochemicals, such as herbicides, fungicides, and insecticides, is a significant area of chemical research. Fluorinated compounds play a crucial role in this field, as the introduction of fluorine atoms can enhance the biological activity, metabolic stability, and lipophilicity of a molecule, leading to improved efficacy and a more favorable environmental profile.

Aromatic building blocks containing both fluorine and a cyano group are common precursors in the synthesis of agrochemical candidates. The cyano group can be a key pharmacophore or a synthetic handle for further elaboration of the molecule. For example, related compounds like methyl 2,4-difluorobenzoate are utilized in agrochemical synthesis. bldpharm.com The synthesis of various fluorinated and cyanated benzoic acid derivatives is often a critical step in the discovery of new active ingredients for crop protection. google.com

Use in the Academic Synthesis of Bioactive Molecules (excluding biological activity/efficacy)

In academic laboratories focused on medicinal chemistry and the synthesis of novel bioactive compounds, versatile building blocks are essential tools. This compound provides a scaffold that can be readily modified to generate libraries of new molecules for biological screening. The difluorinated and cyanated benzene (B151609) ring is a common motif in many biologically active compounds.

The synthetic transformations of similar molecules, such as the synthesis of bioactive heterocycles from aminopyrazole-carbonitriles, highlight the utility of the cyano group as a key reactive center for constructing complex ring systems. researchgate.net The ability to perform selective reactions at different positions of the benzene ring, guided by the directing effects of the existing substituents, allows for the systematic exploration of chemical space in the search for new therapeutic agents. The synthesis of various fluorinated benzofuran (B130515) and pyrazolopyrimidine derivatives from related starting materials further underscores the importance of such building blocks in the academic pursuit of novel molecular entities. researchgate.net

Analytical Method Development for Research Grade Methyl 3 Cyano 2,4 Difluorobenzoate

Chromatographic Methodologies for Purity Assessment and Quantitative Analysis

Chromatographic techniques are fundamental in separating Methyl 3-cyano-2,4-difluorobenzoate from potential impurities and quantifying its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for quantitative analysis, while Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for reaction monitoring.

A reverse-phase HPLC (RP-HPLC) method is the standard for assessing the purity of moderately polar aromatic compounds like this compound. The method's development focuses on achieving a sharp, symmetrical peak for the main component, well-resolved from any impurity peaks.

Method Parameters: A typical starting point for method development would involve a C18 stationary phase, which is effective for retaining and separating aromatic compounds. The mobile phase, a mixture of acetonitrile (B52724) and water, offers a good balance of polarity to ensure appropriate elution of the analyte. UV detection is suitable due to the aromatic nature of the compound, which provides strong chromophores.

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for reverse-phase separation of aromatic compounds. |

| Mobile Phase | Acetonitrile : Water (60:40 v/v) | Provides optimal retention and peak shape for the analyte. |

| Flow Rate | 1.0 mL/min | Ensures good separation efficiency and reasonable run times. |

| Detection | UV at 254 nm | Aromatic ring and cyano group provide strong UV absorbance. |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

| Column Temperature | 30 °C | Maintains consistent retention times and improves peak symmetry. |

Validation: The developed HPLC method must be validated according to ICH guidelines to ensure its suitability for its intended purpose. The validation process includes assessing specificity, linearity, accuracy, precision, and robustness. sielc.comfishersci.com

Specificity: The ability of the method to separate the analyte from potential impurities is confirmed by analyzing a placebo and a spiked sample. The analyte peak should be well-resolved from all other peaks.

Linearity: A calibration curve is generated by analyzing a series of solutions of known concentrations. The method is considered linear if the correlation coefficient (R²) is ≥ 0.999.

Accuracy: The accuracy is determined by the recovery of a known amount of analyte spiked into a sample matrix. The recovery should typically be within 98-102%.

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst). The relative standard deviation (RSD) for replicate injections should be ≤ 2%.

Robustness: The method's reliability is tested by making small, deliberate variations in parameters like mobile phase composition, flow rate, and column temperature.

GC is a suitable alternative for the analysis of volatile and thermally stable compounds like this compound. A flame ionization detector (FID) is generally used for quantitative analysis due to its robustness and linear response for organic compounds. For identification purposes, a mass spectrometer (MS) is the detector of choice.

Method Parameters: The choice of a mid-polarity column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase, is appropriate for separating aromatic compounds. The temperature program is optimized to ensure good separation of the analyte from any volatile impurities.

| Parameter | Condition | Rationale |

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness | A versatile column suitable for a wide range of aromatic compounds. |

| Carrier Gas | Helium, 1.2 mL/min (constant flow) | Inert carrier gas providing good efficiency. |

| Injector Temperature | 250 °C | Ensures complete vaporization of the sample. |

| Detector Temperature | 280 °C (FID) | Prevents condensation of the analyte. |

| Oven Program | Initial 100°C (hold 2 min), ramp to 250°C at 15°C/min, hold 5 min | Provides good separation of components with varying boiling points. |

| Injection Mode | Split (50:1) | Prevents column overloading and ensures sharp peaks. |

TLC is an indispensable tool for qualitatively monitoring the progress of a chemical reaction in real-time. It allows for the rapid assessment of the consumption of starting materials and the formation of the product.

Method Parameters: For a moderately polar compound like this compound, a mobile phase consisting of a mixture of a non-polar and a moderately polar solvent provides good separation on a silica (B1680970) gel plate.

| Parameter | Condition | Rationale |

| Stationary Phase | Silica gel 60 F₂₅₄ | Standard polar stationary phase for TLC. |

| Mobile Phase | Ethyl Acetate (B1210297) : Hexane (30:70 v/v) | This solvent system typically provides good separation for moderately polar aromatic esters. |

| Visualization | UV light at 254 nm | The aromatic ring allows for easy visualization as a dark spot on the fluorescent background. libretexts.org |

Spectrophotometric Techniques for Concentration Determination (e.g., UV-Vis Spectroscopy)

UV-Visible spectroscopy can be employed for the rapid determination of the concentration of this compound in a pure solution, provided no other components in the solution absorb at the same wavelength. This technique is based on the Beer-Lambert law.

To determine the concentration, the wavelength of maximum absorbance (λmax) must first be identified by scanning a dilute solution of the compound across the UV spectrum. For substituted benzonitriles, the λmax is typically in the range of 230-280 nm. A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. The concentration of an unknown sample can then be calculated from its absorbance using this curve.

| Parameter | Typical Value |

| Solvent | Acetonitrile or Methanol (B129727) (UV grade) |

| Wavelength Scan Range | 200 - 400 nm |

| Estimated λmax | ~245 - 265 nm |

| Calibration Range | 1 - 20 µg/mL |

Impurity Profiling and Identification of By-products

Understanding the potential impurities in a research-grade compound is crucial for interpreting experimental results. Impurities can arise from the starting materials, by-products of the synthesis, or degradation of the final product. A likely synthetic route to this compound is the cyanation of a suitable precursor like Methyl 2,4-difluoro-3-bromobenzoate or the esterification of 3-cyano-2,4-difluorobenzoic acid.

Potential Process-Related Impurities:

| Potential Impurity | Origin |

| Methyl 2,4-difluorobenzoate | Incomplete cyanation of a precursor. |

| 3-Cyano-2,4-difluorobenzoic acid | Incomplete esterification or hydrolysis of the final product. |

| Isomeric Methyl cyanodifluorobenzoates | Impurities in the starting materials or side reactions. |

| Unreacted Starting Materials | Incomplete reaction. |

| Residual Solvents | From reaction and purification steps (e.g., DMF, Toluene). |

The identification and quantification of these impurities are typically achieved using the validated HPLC or GC-MS methods. For unknown impurities, techniques such as LC-MS/MS or GC-MS are employed for structural elucidation based on their mass-to-charge ratio and fragmentation patterns.

Future Perspectives and Emerging Research Avenues in Methyl 3 Cyano 2,4 Difluorobenzoate Chemistry

Exploration of Unconventional Reaction Pathways and Catalysis

The synthesis and modification of Methyl 3-cyano-2,4-difluorobenzoate have traditionally relied on established methodologies. However, the future of its chemistry lies in the exploration of more efficient, selective, and sustainable unconventional reaction pathways, driven by innovative catalytic systems.

One promising area is the late-stage functionalization of the aromatic ring. While classical methods often involve multi-step sequences starting from pre-functionalized precursors, modern catalytic approaches enable the direct introduction of functional groups onto the core structure. For instance, palladium-catalyzed C-H activation could offer a direct route to ortho-arylated derivatives, which can then be transformed into other valuable compounds. A notable example in a related system is the palladium-catalyzed ortho-arylation of benzamides, followed by dehydration to yield ortho-arylated benzonitriles nih.gov. This strategy could potentially be adapted for this compound, opening up new avenues for creating complex molecular architectures.

Furthermore, the development of novel catalytic systems for fluorination and cyanation is a continuous pursuit. While the fluorine atoms are already present in the target molecule, research into selective defluorination or radiofluorination could be highly valuable for the synthesis of isotopically labeled compounds for applications in medical imaging. Additionally, new catalytic methods for the transformation of the cyano group, such as hydration to an amide or reduction to an amine under mild conditions, would enhance the synthetic utility of this building block. Recent advancements in photoenzymatic synthesis have demonstrated the enantioselective formation of fluorinated amides, a technology that could be explored for the derivatization of this compound nih.gov.

| Unconventional Approach | Potential Application for this compound | Catalyst/Reagent Example |

| C-H Activation/Arylation | Direct synthesis of poly-substituted aromatic compounds | Palladium catalysts nih.gov |

| Photoenzymatic Catalysis | Enantioselective synthesis of chiral amide derivatives | Ene-reductases with light irradiation nih.gov |

| Late-stage Fluorination/Radiofluorination | Synthesis of PET imaging agents | Electrophilic fluorinating agents with metal catalysts nih.govacs.org |

Integration into Flow Chemistry and Continuous Manufacturing Processes

The paradigm of chemical manufacturing is shifting from traditional batch processes to more efficient, safer, and scalable continuous flow methodologies. The integration of the synthesis and derivatization of this compound into flow chemistry and continuous manufacturing processes presents a significant opportunity for future development.

Flow reactors, particularly microreactors, offer enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous reagents and intermediates researchgate.net. The esterification of the corresponding carboxylic acid, 3-cyano-2,4-difluorobenzoic acid, to yield the methyl ester is a prime candidate for adaptation to a continuous flow process. The use of immobilized acid catalysts within a microreactor could lead to high-yield, continuous production with minimal downstream processing researchgate.net.

| Flow Chemistry Advantage | Relevance to this compound | Example Process |

| Enhanced Safety | Handling of potentially hazardous reagents and intermediates | Continuous nitration or cyanation reactions in a microreactor researchgate.net |

| Precise Process Control | Improved yield and selectivity in functionalization reactions | Temperature and residence time optimization for selective substitution |

| Scalability | Seamless transition from laboratory to industrial production | Modular flow systems for on-demand synthesis |

| Process Intensification | Reduced reactor size and increased throughput | High-efficiency esterification in a catalyzed microreactor researchgate.net |

Application in Supramolecular Chemistry and Crystal Engineering

The presence of multiple functional groups—an ester, a nitrile, and two fluorine atoms—makes this compound an intriguing candidate for the construction of novel supramolecular assemblies and engineered crystals. The electron-withdrawing nature of the fluorine and cyano groups influences the electronic distribution of the aromatic ring, which in turn dictates the non-covalent interactions that govern self-assembly.

Fluorine atoms are known to participate in a variety of non-covalent interactions, including hydrogen bonds, halogen bonds, and dipole-dipole interactions, which can be exploited to direct the formation of specific supramolecular architectures nih.govscispace.comresearchgate.net. The study of the crystal structure of analogous compounds, such as methyl 3,5-dibromo-4-cyanobenzoate, reveals the significant role of halogen bonding and other weak interactions in determining the packing arrangement umn.edunih.gov. It is anticipated that the fluorine atoms in this compound will similarly guide the formation of unique crystal lattices with potentially interesting physical properties, such as nonlinear optical activity or piezoelectricity.

Furthermore, the cyano group is a well-known participant in crystal engineering, capable of forming strong interactions with metal centers or other electrophilic sites. The interplay between the fluorine atoms and the cyano group in directing the self-assembly of this compound could lead to the design of functional materials, including porous organic frameworks and liquid crystals. The introduction of fluorine has been shown to dramatically alter the self-assembly motifs in other systems, leading to unexpected and novel supramolecular structures scispace.com.

| Functional Group | Role in Supramolecular Chemistry | Potential Outcome |

| Fluorine Atoms | Halogen bonding, dipole-dipole interactions, hydrogen bonding nih.govscispace.comresearchgate.net | Directional control of crystal packing, formation of liquid crystalline phases |

| Cyano Group | Metal coordination, dipole-dipole interactions, hydrogen bonding | Formation of coordination polymers, stabilization of specific crystal packing motifs umn.edunih.gov |

| Ester Group | Hydrogen bond acceptor | Participation in hydrogen-bonded networks |

Advanced Functionalization Strategies for Enhanced Synthetic Utility

To expand the utility of this compound as a synthetic intermediate, the development of advanced functionalization strategies is crucial. These strategies should focus on selectively modifying the existing functional groups or introducing new ones to create a diverse library of derivatives for various applications.

One key area of research is the selective transformation of the cyano and ester groups. For example, the development of catalytic methods for the selective hydrolysis of the ester in the presence of the cyano group, or vice versa, would provide access to either the carboxylic acid or the amide derivative, both of which are valuable for further elaboration.

Another important avenue is the functionalization of the aromatic ring through cross-coupling reactions. The conversion of one of the fluorine atoms to a more reactive group, such as a boronic acid or a triflate, would enable the introduction of a wide range of substituents via Suzuki, Stille, or Buchwald-Hartwig coupling reactions. The synthesis of related compounds like 3-cyano-2,4-difluorophenylboronic acid demonstrates the feasibility of this approach fishersci.ca.

Furthermore, the development of methods for the asymmetric transformation of prochiral derivatives of this compound would be highly valuable for the synthesis of enantiomerically pure pharmaceuticals. This could involve, for example, the enantioselective reduction of a ketone introduced onto the aromatic ring or the asymmetric addition to the cyano group.

| Functionalization Strategy | Target Moiety | Potential Products |

| Selective Hydrolysis | Ester or Cyano Group | 3-Cyano-2,4-difluorobenzoic acid or Methyl 3-carbamoyl-2,4-difluorobenzoate |

| Cross-Coupling Reactions | Aromatic Ring (C-F bond) | Biaryl compounds, arylamines, aryl ethers |

| Derivatization of Cyano Group | Cyano Group | Tetrazoles, amidines, thioamides google.com |

| Asymmetric Synthesis | Prochiral derivatives | Enantiomerically pure building blocks for pharmaceuticals |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-cyano-2,4-difluorobenzoate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and cyanation of a benzoate precursor. For example, fluorination can be achieved using agents like Selectfluor® in anhydrous DMF at 80°C, followed by cyanation via a palladium-catalyzed coupling reaction (e.g., using Zn(CN)₂ under inert atmosphere) . Key variables include temperature, solvent polarity, and catalyst loading. Optimization studies suggest yields improve with controlled stoichiometry (1:1.2 molar ratio of precursor to fluorinating agent) and slow addition of cyanide sources to minimize side reactions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) is critical:

- ¹⁹F NMR identifies fluorine environments (δ -110 to -115 ppm for ortho-fluorine, δ -105 ppm for para-fluorine) .

- ¹³C NMR distinguishes the cyano group (δ ~115 ppm) and ester carbonyl (δ ~165 ppm) .

- Mass spectrometry (HRMS) confirms molecular weight (calc. for C₁₀H₆F₂NO₂: 226.03 g/mol) .

- HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>98%) and monitors degradation under stress conditions .

Q. What are the primary applications of this compound in organic synthesis?

- Methodological Answer : The compound serves as a versatile intermediate:

- Suzuki-Miyaura Coupling : The cyano group facilitates cross-coupling with aryl boronic acids to generate biaryl systems .

- Nucleophilic Substitution : Fluorine atoms at positions 2 and 4 activate the ring for displacement reactions (e.g., with amines or thiols) .

- Ester Hydrolysis : Controlled hydrolysis (NaOH/EtOH, 60°C) yields carboxylic acid derivatives for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity of this compound under varying catalytic systems?

- Methodological Answer : Discrepancies in catalytic efficiency (e.g., Pd vs. Cu systems) require systematic benchmarking:

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or GC-MS to identify rate-limiting steps .

- Computational Modeling : Density Functional Theory (DFT) predicts transition states and electronic effects of substituents (e.g., cyano’s electron-withdrawing nature lowers activation energy for aryl coupling) .

- Control Experiments : Test ligand effects (e.g., XPhos vs. SPhos) and solvent polarity (DMF vs. THF) to isolate contributing factors .

Q. What strategies optimize the regioselectivity of fluorination and cyanation in this compound derivatives?

- Methodological Answer :

- Directed Ortho-Metalation : Use directing groups (e.g., esters) to position fluorine atoms before cyanation .

- Protection/Deprotection : Temporarily block reactive sites with silyl or acetyl groups during sequential functionalization .

- Microwave-Assisted Synthesis : Enhances regiocontrol by reducing reaction times and side-product formation (e.g., 30 min at 120°C vs. 6 h conventional heating) .

Q. How does the electronic profile of this compound influence its biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Electrostatic Potential Maps : Generated via DFT, these reveal electron-deficient regions (cyano and fluorine) that enhance binding to target enzymes (e.g., kinase inhibitors) .

- Comparative SAR : Analog libraries (e.g., replacing cyano with nitro or trifluoromethyl) are screened against biological targets (IC₅₀ values tracked via fluorescence assays) .

- Metabolic Stability : Cyano improves resistance to oxidative degradation in liver microsome assays compared to ester-only analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.